4-Cyclopropoxy-2-ethyl-N,N-dimethylaniline
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Overview
Description
4-Cyclopropoxy-2-ethyl-N,N-dimethylaniline is an organic compound with the molecular formula C13H19NO. It is a derivative of aniline, featuring a cyclopropoxy group and an ethyl group attached to the aromatic ring, along with a dimethylamino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-cyclopropoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-ethyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and partially reduced intermediates.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-N,N-dimethylaniline involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with only a dimethylamino group.
4-Ethylaniline: Contains an ethyl group but lacks the cyclopropoxy and dimethylamino groups.
4-Cyclopropoxyaniline: Contains the cyclopropoxy group but lacks the ethyl and dimethylamino groups.
Uniqueness
4-Cyclopropoxy-2-ethyl-N,N-dimethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, along with the dimethylamino group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-N,N-dimethylaniline |
InChI |
InChI=1S/C13H19NO/c1-4-10-9-12(15-11-5-6-11)7-8-13(10)14(2)3/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
IJRVMJFNDDIUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
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